molecular formula C5H11NO2S B13179375 3-(2-Aminoethanesulfonyl)prop-1-ene

3-(2-Aminoethanesulfonyl)prop-1-ene

Cat. No.: B13179375
M. Wt: 149.21 g/mol
InChI Key: MUYJHTAIMYCTET-UHFFFAOYSA-N
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Description

3-(2-Aminoethanesulfonyl)prop-1-ene is an organic compound with the molecular formula C5H11NO2S. It is known for its unique structure, which includes an amino group, a sulfonyl group, and an alkene. This compound is often used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethanesulfonyl)prop-1-ene typically involves the reaction of allyl sulfone with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often obtained in high purity through advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethanesulfonyl)prop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The alkene group can be reduced to form the corresponding alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Saturated alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Aminoethanesulfonyl)prop-1-ene is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethanesulfonyl)prop-1-ene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminoethanesulfonyl)ethanol
  • 3-(Aminopropylsulfonyl)prop-1-ene
  • 2-(Aminoethylsulfonyl)propane

Uniqueness

3-(2-Aminoethanesulfonyl)prop-1-ene is unique due to its combination of an alkene, amino, and sulfonyl groups. This combination provides a versatile platform for chemical modifications and interactions, making it valuable in various research fields.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

2-prop-2-enylsulfonylethanamine

InChI

InChI=1S/C5H11NO2S/c1-2-4-9(7,8)5-3-6/h2H,1,3-6H2

InChI Key

MUYJHTAIMYCTET-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)(=O)CCN

Origin of Product

United States

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